N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures, such as those based on the benzo[c][1,2,5]thiadiazole (btz) motif, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
These systems are known to interact with their targets through an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups to the BTZ group .
Biochemical Pathways
Compounds with the btz motif have been known to affect many sumoylated protein-mediated pathways in tumor cells, like dna repair, metastasis, and proliferation .
Result of Action
Compounds with the btz motif have been known to increase the production of type 1 interferon, which activates antitumor immune responses in cells and signals for increased tumor cell death .
Action Environment
It’s worth noting that compounds with the btz motif have been used as potential visible-light organophotocatalysts .
Preparation Methods
The synthesis of N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves several steps. One common synthetic route includes the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 1-hydroxycyclopentylmethylamine under specific reaction conditions . The reaction typically requires a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzo[c][1,2,5]thiadiazole ring.
Scientific Research Applications
N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:
Benzo[c][1,2,5]oxadiazoles: These compounds have similar structures but contain an oxygen atom instead of sulfur.
Benzo[c][1,2,5]thiadiazole derivatives: Other derivatives of benzo[c][1,2,5]thiadiazole may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(14-8-13(18)5-1-2-6-13)9-3-4-10-11(7-9)16-19-15-10/h3-4,7,18H,1-2,5-6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBPTMLOAMUSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.